molecular formula C23H44Cl2N4O2 B5193083 2-(1-adamantyl)-N,N'-bis[3-(dimethylamino)propyl]propanediamide;dihydrochloride

2-(1-adamantyl)-N,N'-bis[3-(dimethylamino)propyl]propanediamide;dihydrochloride

Cat. No.: B5193083
M. Wt: 479.5 g/mol
InChI Key: ZKRQFVMKVDOVMW-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide;dihydrochloride is a complex organic compound featuring an adamantane core Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide typically involves the adamantylation of amides. One common method includes the reaction of 1-adamantyl nitrate with nitrogen-containing nucleophiles in a sulfuric acid medium . This method is advantageous for introducing the adamantyl group into the amide structure. Other methods involve the use of trifluroacetic acid, manganese catalysts, or aluminum triflate under microwave irradiation .

Industrial Production Methods

Industrial production of adamantylated amides often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various adamantane derivatives, such as adamantanone, adamantanol, and halogenated adamantanes .

Scientific Research Applications

2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide involves its interaction with molecular targets through its adamantane core. The rigid structure of adamantane allows for strong binding interactions with target proteins and enzymes, potentially inhibiting their activity. The dimethylamino groups can further enhance these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-adamantyl)-N,N’-bis[3-(dimethylamino)propyl]propanediamide stands out due to its dual functional groups (adamantane and dimethylamino), which provide a unique combination of stability, reactivity, and bioactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(1-adamantyl)-N,N'-bis[3-(dimethylamino)propyl]propanediamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N4O2.2ClH/c1-26(2)9-5-7-24-21(28)20(22(29)25-8-6-10-27(3)4)23-14-17-11-18(15-23)13-19(12-17)16-23;;/h17-20H,5-16H2,1-4H3,(H,24,28)(H,25,29);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRQFVMKVDOVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(C(=O)NCCCN(C)C)C12CC3CC(C1)CC(C3)C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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